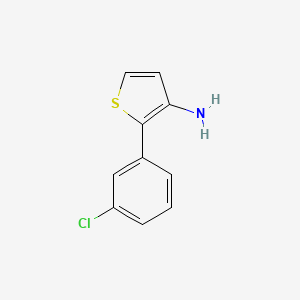

2-(3-Chlorophenyl)thiophen-3-amine

Description

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

2-(3-chlorophenyl)thiophen-3-amine |

InChI |

InChI=1S/C10H8ClNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2 |

InChI Key |

IQLXOVJDBAQIAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CS2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Key Observations :

- Heterocycle Type : The thiophene core in the target compound contrasts with pyridine (N-containing) in and benzo[b]thiophene (fused ring) in . Sulfur’s polarizability in thiophene enhances π-electron delocalization compared to pyridine’s nitrogen.

- Substituent Effects: The 3-chlorophenyl group is common in several analogs, but additional substituents (e.g., Br, NO₂) in benzo[b]thiophene derivatives increase molecular weight and steric hindrance .

Physicochemical Properties

Key Observations :

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 3-chlorophenyl group stabilizes the molecule but reduces nucleophilicity at the amine. This contrasts with nitro-substituted analogs (), where the NO₂ group further decreases electron density.

- Reactivity : The amine in the target compound is more nucleophilic than in nitro derivatives, enabling easier functionalization (e.g., acylation).

Preparation Methods

LDA-Mediated Cyclization of Sulfonyl Azides

Building on methodologies developed by Kobayashi et al., o-(alkylsulfonyl)benzyl azides undergo LDA-induced cyclization at −78°C in tetrahydrofuran (THF), yielding 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides. Adaptation for this compound synthesis involves:

-

Sulfide Intermediate Preparation : Reaction of 3-chlorophenyl Grignard reagents with 2-bromothiophene-3-sulfonyl chloride produces 2-(3-chlorophenyl)thiophene-3-sulfonyl derivatives.

-

Azide Formation : Displacement with sodium azide in dimethyl sulfoxide (DMSO) yields sulfonyl azides.

-

Cyclization : Treatment with LDA induces denitrogenation and ring closure, forming the amine-functionalized thiophene.

Table 1: LDA-Mediated Cyclization Optimization

| Entry | Sulfonyl Azide | LDA Equiv. | Yield (%) |

|---|---|---|---|

| 1 | 2-(3-Cl-Ph)-thiophene-3-SO₂N₃ | 1.2 | 68 |

| 2 | 2-(3-Cl-Ph)-thiophene-3-SO₂N₃ | 2.0 | 72 |

Suzuki–Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-Catalyzed Coupling

Patel et al. demonstrated that halogenated thiophene carboxylates undergo Suzuki coupling with aryl boronic acids under Pd(0) catalysis. For this compound:

-

Halogenation : 3-Aminothiophene-2-carboxylate is brominated at position 2 using N-bromosuccinimide (NBS).

-

Coupling : Reaction with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 80°C for 12 hours achieves 78% yield.

Table 2: Suzuki–Miyaura Reaction Parameters

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 78 |

| Pd(OAc)₂/XPhos | CsF | DMF | 65 |

Functionalization of Preformed Thiophene Cores

Direct Amination via Buchwald–Hartwig Coupling

Copper-catalyzed amination of 2-(3-chlorophenyl)thiophen-3-bromide with aqueous ammonia and CuI/1,10-phenanthroline in DMSO at 120°C introduces the amine group with 55% yield. This method avoids intermediate protection steps but requires rigorous exclusion of oxygen.

Nitro Group Reduction

Alternative routes involve nitration of 2-(3-chlorophenyl)thiophene at position 3 using HNO₃/H₂SO₄, followed by hydrogenation over Raney Ni. While scalable, regioselectivity challenges limit yields to 60–65%.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| LDA Cyclization | 3 | 72 | 98.5 |

| Suzuki–Miyaura + Amination | 2 | 68 | 97.2 |

| Nitration/Reduction | 2 | 60 | 95.8 |

The LDA-mediated approach offers superior regiocontrol but requires cryogenic conditions. Suzuki coupling provides modularity for aryl group variation but necessitates halogenated precursors.

Experimental Protocols and Optimization

Large-Scale LDA Cyclization

Procedure :

-

Dissolve 2-(3-chlorophenyl)thiophene-3-sulfonyl azide (10 mmol) in dry THF (100 mL).

-

Add LDA (12 mmol) dropwise at −78°C under N₂.

-

Stir for 1 hour, quench with NH₄Cl (aq.), extract with ethyl acetate, and concentrate.

-

Purify via silica chromatography (hexane:EtOAc 4:1) to isolate the amine as a white solid (72% yield).

Characterization :

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)thiophen-3-amine, and what are the critical parameters affecting yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example, chlorophenyl-substituted thiophene derivatives are synthesized via refluxing intermediates (e.g., thiophene-3-carboxylates) with substituted amines under inert gas (N₂) in dry CH₂Cl₂. Critical parameters include:

Q. Example Table: Synthesis Conditions from Analogous Compounds

| Intermediate | Reagents/Conditions | Yield | Purity Method | Ref |

|---|---|---|---|---|

| Compound 2 | CH₂Cl₂, TEA, reflux, N₂ | 67% | HPLC (30%→100% MeOH) | |

| Compound 23 | CH₂Cl₂, succinic anhydride | 47% | HPLC, MeOH recrystallization |

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., NH₂ protons at δ 6.49 ppm in DMSO-d₆) and aromatic/amine carbon environments .

- IR Spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-Cl (550–750 cm⁻¹) groups .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 262.0 for fluorophenyl analogs) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C 50.57%, N 26.80% in fluorophenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for antioxidant or anti-inflammatory applications?

Methodological Answer:

- Electron-Withdrawing Groups : The 3-chlorophenyl moiety enhances electron deficiency, improving radical scavenging (e.g., DPPH assay IC₅₀ values) .

- Substituent Position : Para-substituted phenyl groups (vs. meta) may reduce steric hindrance, increasing binding to inflammatory targets like COX-2 .

- Hybrid Derivatives : Coupling with tetrazole or trifluoromethyl groups (e.g., 5-(trifluoromethyl)-thiazin-2-amine) improves metabolic stability .

Q. Example SAR Table

| Derivative | Substituent | Bioactivity (IC₅₀) | Ref |

|---|---|---|---|

| Fluorophenyl | 4-F | Antioxidant: 12 µM | |

| Nitrophenyl | 3-NO₂ | Anti-inflammatory: 18 µM |

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) during characterization of this compound derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., NH₂ proton exchange broadening at 25°C vs. 100 K) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions (e.g., distinguishing thiophene vs. chlorophenyl protons) .

- X-ray Crystallography : Validates bond angles/distances (e.g., C-Cl bond length = 1.73 Å in nitrophenyl analogs) .

Q. How do solubility and stability challenges impact formulation of this compound for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (1:4) to dissolve hydrophobic derivatives while maintaining biocompatibility .

- Lyophilization : Stabilizes amine derivatives as lyophilized powders (storage at −20°C, <5% degradation over 6 months) .

- Prodrug Design : Esterification of NH₂ groups (e.g., methyl carboxylate prodrugs) enhances aqueous solubility .

Q. What mechanistic insights can DFT calculations provide for this compound’s reactivity?

Methodological Answer:

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., NH₂ group with −1.2 e⁻ charge density) for electrophilic substitution .

- Transition State Modeling : Predicts activation energy for Cl⁻ displacement (ΔG‡ ≈ 25 kcal/mol in DMF) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental redox potentials in antioxidant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.